Alfuzosin Impurity 1

Pharmaceutical impurity profiling Chromatographic retention prediction LC-MS method development

Pharmaceutical QC laboratories performing alfuzosin impurity profiling per EP monograph must use the designated Impurity F reference standard to avoid ANDA rejection. Alfuzosin EP Impurity F Hydrochloride (CAS 19216-68-3) is the official Ph. Eur. reference standard for Impurity F identification and quantification via the prescribed RP-LC method. • EP-designated reference standard ensuring validated chromatographic selectivity per Ph. Eur. monograph; distinct exact mass (284.1040 Da) enables unambiguous LC-MS identification. • Supplied with ISO 17034-compliant COA and full characterization data supporting ICH Q3A/Q3B impurity qualification. • Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available on request.

Molecular Formula C12H16N4O2
Molecular Weight 248.29
CAS No. 19216-68-3
Cat. No. B601916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfuzosin Impurity 1
CAS19216-68-3
Synonyms6,7-dimethoxy-N,N-dimethyl-quinazoline-2,4-diamine
Molecular FormulaC12H16N4O2
Molecular Weight248.29
Structural Identifiers
SMILESCN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl
InChIInChI=1S/C12H16N4O2.ClH/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12;/h5-6H,1-4H3,(H2,13,14,15);1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Alfuzosin EP Impurity F: Reference Standard Overview


Alfuzosin EP Impurity F Hydrochloride (CAS 19216-68-3), chemically designated as 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine hydrochloride, is a pharmacopoeial reference standard impurity of the alpha-1 adrenergic antagonist alfuzosin hydrochloride [1]. This compound (molecular formula: C12H16N4O2·HCl; molecular weight: 284.74 g/mol) is officially listed in the European Pharmacopoeia (Ph. Eur.) monograph for alfuzosin hydrochloride as Impurity F and is utilized as a reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for alfuzosin-containing pharmaceutical products [2][3].

Why Generic Substitutes Fail for Alfuzosin EP Impurity F


In the pharmaceutical quality control of alfuzosin hydrochloride, generic or structurally similar impurities cannot be substituted for EP Impurity F (CAS 19216-68-3) without compromising regulatory compliance and analytical validity. The European Pharmacopoeia monograph for alfuzosin hydrochloride prescribes a specific reversed-phase liquid chromatographic (RP-LC) method that requires the use of designated reference standards for system suitability and impurity identification [1]. Substituting EP Impurity F with an alternative quinazoline derivative would invalidate the chromatographic selectivity profile validated against the Ph. Eur. method, potentially leading to misidentification of impurity peaks, erroneous quantification, and regulatory rejection of ANDA submissions [1]. Furthermore, EP Impurity F possesses a unique combination of physicochemical properties—including exact mass (284.1040035 Da), hydrogen bond donor/acceptor counts (2/6), rotatable bond count (3), and topological polar surface area (73.5 Ų)—that fundamentally differ from other alfuzosin impurities such as EP Impurity D (MW 327.81 g/mol, HBD 3, HBA 7) and EP Impurity A [2][3]. These distinct molecular descriptors result in different chromatographic retention behavior, solubility characteristics, and detection parameters, making interchangeability technically impossible for validated analytical procedures [1].

Differentiation from Other Alfuzosin Impurities


Molecular Weight and Polar Surface Area vs. EP Impurity D

Alfuzosin EP Impurity F (CAS 19216-68-3) exhibits a molecular weight of 284.74 g/mol (exact mass 284.1040035 Da) and a topological polar surface area (TPSA) of 73.5 Ų, which are substantially lower than those of Alfuzosin EP Impurity D (molecular weight 327.81 g/mol; TPSA approximately 97.5 Ų estimated) [1][2]. The 43.07 g/mol difference in molecular weight and approximately 24 Ų difference in TPSA translate to measurably different reversed-phase chromatographic retention times under the Ph. Eur. prescribed conditions [3].

Pharmaceutical impurity profiling Chromatographic retention prediction LC-MS method development

Hydrogen Bond Donor and Acceptor Profile vs. EP Impurity D

Alfuzosin EP Impurity F contains 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), whereas Alfuzosin EP Impurity D contains 3 HBD and 7 HBA [1][2]. This difference of 1 HBD and 1 HBA arises from the structural distinction: EP Impurity F lacks the aminopropyl side chain present in EP Impurity D, resulting in fewer hydrogen-bonding functional groups [3].

Hydrogen bonding potential Chromatographic selectivity Stationary phase interactions

Rotatable Bond Count vs. EP Impurity D

Alfuzosin EP Impurity F possesses 3 rotatable bonds, whereas Alfuzosin EP Impurity D possesses 6 rotatable bonds [1][2]. The rotatable bond count difference of 3 bonds (50% reduction) reflects the absence of the flexible aminopropyl chain in EP Impurity F, resulting in a more conformationally constrained molecular structure [3].

Conformational flexibility Retention time prediction QSAR modeling

Pharmacopoeial Designation: EP vs. Unspecified Impurities

Alfuzosin EP Impurity F (CAS 19216-68-3) is explicitly designated as Impurity F in the European Pharmacopoeia (Ph. Eur.) monograph for alfuzosin hydrochloride [1]. In contrast, USP monographs list Impurity A (furan-2-carboxamide derivative) and Impurity D (deacylated alfuzosin) in the system suitability mixture but do not specify Impurity F [2]. Alfuzosin Impurity H (dimer impurity) is specified with a limit of not more than 0.10% [2]. EP Impurity F's explicit pharmacopoeial designation qualifies it as a required reference standard for compliance with EP monograph specifications.

Pharmacopoeial compliance Regulatory submission ANDA requirements

Genotoxic Potential Assessment Capability

Alfuzosin EP Impurity F is supplied with detailed characterization data compliant with regulatory guidelines and can be utilized for assessing genotoxic potential of unknown impurities in alfuzosin formulations . In contrast, the alfuzosin API itself has established non-mutagenic and non-clastogenic profiles in the Ames assay, mouse lymphoma assay, Chinese hamster ovary cell assay, and in vivo mouse micronucleus assay, with no DNA repair induction in human cell lines [1]. EP Impurity F, as an impurity standard, enables specific assessment of whether this individual impurity falls below the ICH M7 threshold of toxicological concern (TTC) of 1.5 µg/day.

Genotoxicity assessment ICH M7 compliance Toxicological qualification

Application Scenarios for Alfuzosin EP Impurity F


EP Compliance: QC Method Validation

Laboratories performing quality control of alfuzosin hydrochloride under EP monograph requirements must utilize Alfuzosin EP Impurity F (CAS 19216-68-3) as the designated reference standard for Impurity F identification and quantification. The validated RP-LC method prescribed in the Ph. Eur. monograph for alfuzosin hydrochloride uses specific chromatographic conditions (mobile phase composition: aqueous perchloric acid solution at pH 3.5, acetonitrile, and tetrahydrofuran in 80:20:1 ratio) for which EP Impurity F exhibits a characteristic retention profile that cannot be reproduced by structurally similar but non-identical impurities [1]. Procurement of this EP-designated reference standard is mandatory for ANDA submissions requiring EP compliance and for European market authorization of alfuzosin generic products [2].

LC-MS Method Development for Impurity Profiling

In LC-MS method development for alfuzosin impurity profiling, Alfuzosin EP Impurity F (exact mass 284.1040035 Da) serves as a critical calibration standard due to its well-defined molecular weight and isotopic distribution pattern [1]. Its distinct exact mass differentiates it from co-eluting impurities such as EP Impurity D (exact mass approximately 327 Da), enabling selective reaction monitoring (SRM) method development. The 43 Da mass difference between EP Impurity F and EP Impurity D (327.81 g/mol vs 284.74 g/mol) provides sufficient resolution for MS/MS quantification without isotopic interference [2][3].

ANDA Impurity Qualification and Stability Studies

For Abbreviated New Drug Applications (ANDAs) for generic alfuzosin hydrochloride formulations, Alfuzosin EP Impurity F is an essential reference standard for impurity profiling and stability-indicating method validation [1]. Regulatory submissions must demonstrate that this specific impurity is controlled below acceptable limits. The compound is supplied with Certificates of Analysis (COA) and detailed analytical characterization data meeting ISO 17034 reference material producer requirements, enabling quantitative determination of EP Impurity F levels in drug substance and drug product batches [2]. Procurement of this reference standard directly supports compliance with ICH Q3A/Q3B impurity qualification guidelines.

Forced Degradation: Process vs. Degradation Impurities

In forced degradation studies of alfuzosin hydrochloride, Alfuzosin EP Impurity F serves as a reference standard for differentiating process-related impurities from genuine degradation products under stress conditions (heat, light, pH variations) [1]. Its distinct molecular descriptors—including exact mass (284.1040035 Da) and computed physicochemical properties (boiling point 437.4±55.0 °C at 760 mmHg, LogP 0.06)—enable unambiguous identification via HPLC-DAD or LC-MS [2][3]. This differentiation is critical for establishing the degradation pathway of alfuzosin and for developing stability-indicating analytical methods that accurately distinguish process impurities from degradation products.

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